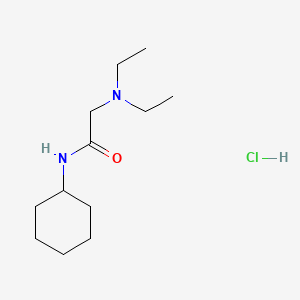![molecular formula C30H40N2O2S2 B1661918 2,5-双(2-乙基己基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮 CAS No. 1185885-86-2](/img/structure/B1661918.png)
2,5-双(2-乙基己基)-3,6-二(噻吩-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮
描述
“2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is an organic compound with the molecular formula C30H40N2O2S2 and a molecular weight of 524.78 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves column chromatography on silica gel using petroleum ether/dichloromethane as eluent . The crude product is then further purified by recrystallization with ethanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCCCC(CC)CN1C(=O)C2=C(N(CC(CC)CCCC)C(=O)C2=C1C1=CC=CS1)C1=CC=CS1 .Physical And Chemical Properties Analysis
This compound is a crystalline powder . Its 1H NMR and 13C NMR spectra have been reported .科学研究应用
Organic Electronic Applications
This compound is used in the synthesis of conjugated donor-acceptor polymers via direct C-H arylation polymerization . These polymers have received significant interest in organic electronic applications due to their tunable optoelectronic properties with a narrow band gap .
Photovoltaic Properties
The compound is used in the study of photovoltaic properties. The synthesized polymers show temperature-dependent absorption when blended with PC 71 BM, which is studied for photovoltaic application .
Light-Emitting Diodes
The compound is used in the development of light-emitting diodes. The tunable optoelectronic properties of the synthesized polymers make them suitable for this application .
Electrochromic Devices
The compound is also used in the creation of electrochromic devices. The synthesized polymers’ electrical properties make them ideal for this application .
Field-Effect Transistors
The compound is used in the fabrication of field-effect transistors. The electrical properties of the synthesized polymers make them suitable for this application .
Photocatalytic Hydrogen Evolution
The compound is used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .
Polymeric Solar Cells
The compound is used as a donor molecule in the fabrication of polymeric solar cells (PSCs) .
Organic Thin-Film Transistors
The compound is used in the fabrication of organic thin-film transistors (OTFTs) .
未来方向
属性
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNHAWTSFHBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729354 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
CAS RN |
1185885-86-2 | |
| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes DPP a promising building block for organic solar cell materials?
A1: DPP is a strong electron-accepting unit that exhibits strong absorption in the visible region of the electromagnetic spectrum. [, , ] This characteristic makes DPP-based materials efficient at harvesting sunlight, a crucial factor for solar cell performance. Additionally, the four solubilizing alkyl chains on the DPP core contribute to good solubility in common solvents, [] which is essential for solution-processing techniques commonly used in organic solar cell fabrication.
Q2: How does the structure of DPP affect its performance in organic solar cells?
A2: The planar structure of the DPP core allows for strong π-π stacking interactions, [] which facilitates charge transport within the active layer of the solar cell. Furthermore, the electron-deficient nature of DPP allows it to readily accept electrons from electron-rich donor materials, creating a charge separation essential for electricity generation. []
Q3: Can DPP be used in both polymer and small molecule-based organic solar cells?
A3: Yes, research demonstrates the versatility of DPP in constructing both polymeric and small-molecule organic solar cell materials. [, ] For example, DPP has been successfully incorporated into ladder-type donor-acceptor copolymers [] and linear A-D-A type small molecules. [] This flexibility allows for tailoring the optoelectronic properties and morphology of the active layer to optimize device performance.
Q4: What are the limitations of DPP-based materials in organic solar cells?
A4: While DPP-based materials have shown promise in organic solar cells, there are still areas for improvement. For instance, the power conversion efficiencies of DPP-based devices are still lower than some other high-performing organic solar cell materials. [, ] Further research focusing on optimizing the molecular design, morphology control, and device engineering is crucial to overcome these limitations and achieve higher efficiencies.
Q5: What are the future directions for research on DPP in organic solar cells?
A5: Future research could explore the synthesis of new DPP derivatives with tailored optoelectronic properties, such as extending the absorption range further into the near-infrared region. [] Investigating new processing techniques to optimize the morphology of DPP-based active layers and improve charge transport is another promising avenue. Additionally, understanding the degradation mechanisms of DPP-based materials and developing strategies to enhance their long-term stability are crucial for the development of commercially viable organic solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



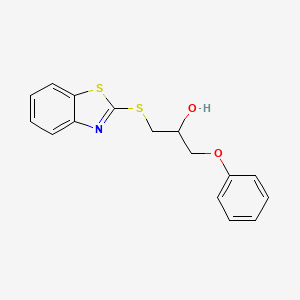
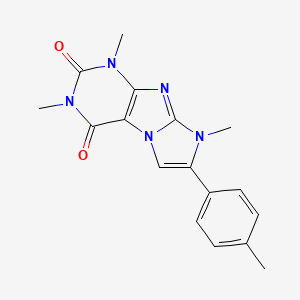
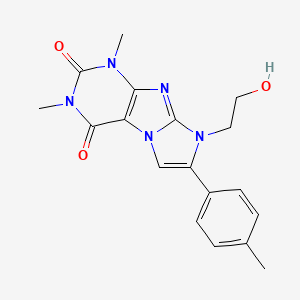
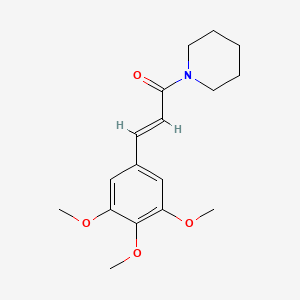

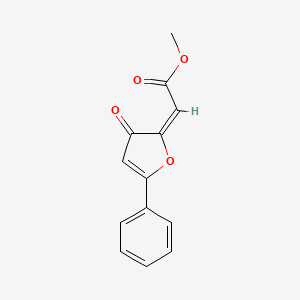
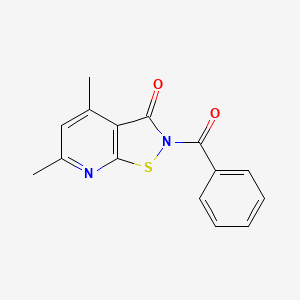
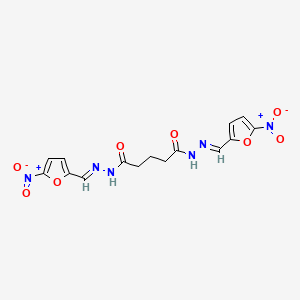
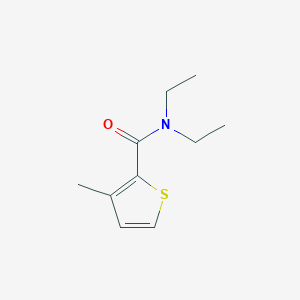

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

